molecular formula C12H12N2O2S B2632809 N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide CAS No. 898631-85-1

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide

Cat. No.: B2632809
CAS No.: 898631-85-1
M. Wt: 248.3
InChI Key: DRBNRPJCXMFOLM-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features a benzoxazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide typically involves the reaction of 4,5,6,7-tetrahydro-2,1-benzoxazole with thiophene-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoxazole ring can be reduced to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzoxazole derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide is unique due to its specific combination of a benzoxazole ring and a thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-11(10-6-3-7-17-10)13-12-8-4-1-2-5-9(8)14-16-12/h3,6-7H,1-2,4-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBNRPJCXMFOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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